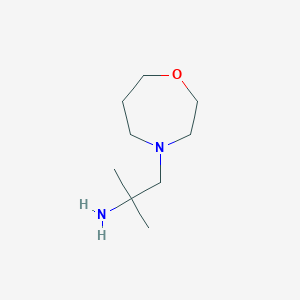

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine

Description

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine (CAS: 1339102-21-4) is a tertiary amine with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . Its structure features a central propan-2-amine group linked to a seven-membered 1,4-oxazepane ring, which contains one oxygen and one nitrogen atom. The compound is a liquid at room temperature and requires storage at 4°C .

Key identifiers include:

- PubChem CID: 62972274

- MDL Number: MFCD17262450

- IUPAC Name: this compound

It is listed as discontinued by CymitQuimica, though alternatives may be available upon request .

Properties

IUPAC Name |

2-methyl-1-(1,4-oxazepan-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,10)8-11-4-3-6-12-7-5-11/h3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGATYYQXQCLVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2-methylpropan-2-amine with 1,4-oxazepane in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Steps

-

Oxazepane Ring Formation

-

Amine Coupling

-

The propan-2-amine group is introduced via nucleophilic substitution or reductive amination. For instance, coupling 2-methylpropan-2-amine with oxazepane derivatives may involve:

-

Reaction Table

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | TEA in DCM at 0–20°C | 82.6% | Amine protection and oxazepane coupling |

| 2 | NaHCO₃ in DCM/water | – | Quenching and extraction |

| 3 | Column chromatography | – | Purification |

Purification and Characterization

-

Purification :

-

Characterization :

Biological Activity and Mechanism

While direct data on the target compound’s biological activity is limited in the provided sources, related oxazepane-containing compounds exhibit:

-

Enzyme/Receptor Interactions : Potential modulation of enzymatic activity through hydrogen bonding or hydrophobic interactions.

-

Degradation Pathways : Abstraction reactions (e.g., with OH radicals) may lead to products like propanal derivatives .

Comparative Analysis

| Feature | 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine | Related Compounds |

|---|---|---|

| Ring Structure | Oxazepane (oxygen-nitrogen heterocycle) | Thiazepane (sulfur-nitrogen) |

| Functional Groups | Propan-2-amine, methyl substituent | Fluoro, hydroxyl, or ketone groups |

| Synthesis Complexity | Multi-step (amine coupling, ring formation) | Varies (e.g., fluorination steps) |

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxazepane ring structure, which is significant in its biological activity. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of oxazepane compounds exhibit promising anticancer properties. Specifically, 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine has been investigated for its potential as an inhibitor of MDM2, a protein that regulates the p53 tumor suppressor pathway. Inhibiting MDM2 can reactivate p53 function, leading to apoptosis in cancer cells.

Case Study: MDM2 Inhibition

- Objective : To evaluate the efficacy of this compound as an MDM2 inhibitor.

- Method : Molecular docking studies and in vitro assays were conducted.

- Results : The compound demonstrated significant binding affinity to the MDM2 protein, leading to reduced viability of cancer cell lines.

Neuropharmacology

The oxazepane structure is also associated with neuroactive properties. Compounds containing this structure have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression.

Case Study: Neuroactive Properties

- Objective : To assess the anxiolytic effects of this compound.

- Method : Behavioral tests in rodent models (e.g., elevated plus maze).

- Results : The compound exhibited anxiolytic-like effects comparable to established anxiolytics.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chiral amino alcohols and other precursors. Its derivatives are being synthesized to enhance potency and selectivity toward specific biological targets.

| Derivative | Method of Synthesis | Biological Activity |

|---|---|---|

| Compound A | Reaction with chiral amino alcohol | MDM2 inhibition |

| Compound B | Oxidative coupling with substituted phenols | Antidepressant effects |

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action and its implications .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Ring Differences: The 1,4-oxazepane ring in the target compound introduces oxygen, enhancing polarity compared to the nitrogen-only piperazine ring in its analog . This likely affects solubility and binding interactions in biological systems.

Aromatic vs. Aliphatic Amines :

- 4-Methoxyamphetamine contains a phenyl ring with a methoxy substituent, making it structurally distinct from the aliphatic heterocyclic amines. Its activity as a serotonin receptor agonist highlights the pharmacological relevance of aromatic systems .

Functional and Application Differences

- This compound : Primarily used in research and specialty chemical synthesis. Its discontinued status suggests niche applications or challenges in production .

- Piperazine Analog : Piperazine derivatives are widely employed in pharmaceuticals (e.g., antipsychotics, antifungals) due to their versatile nitrogen-rich structures .

- 4-Methoxyamphetamine : A serotonergic compound studied for its psychoactive effects, illustrating how structural modifications (e.g., methoxy groups) influence receptor selectivity .

Research Findings and Gaps

- In contrast, piperazine derivatives and amphetamines are well-characterized in drug discovery .

- Synthetic Utility : The oxazepane ring’s larger size and mixed O/N heteroatoms could make the compound a valuable intermediate in synthesizing complex heterocycles, though its discontinuation limits current exploration .

Biological Activity

Chemical Identity and Properties

2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine, also known by its IUPAC name, is a compound characterized by the following chemical properties:

- Chemical Formula: CHNO

- Molecular Weight: 172.27 g/mol

- Appearance: Liquid

- Purity: >95%

- Storage Temperature: 4 °C

This compound is primarily used for research purposes and exhibits significant biological activity that warrants detailed examination.

Pharmacological Profile

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action. The compound is noted for its interaction with neurotransmitter systems, particularly its affinity for certain receptors.

Research indicates that this compound may act as a modulator of neurotransmitter activity, which can influence mood and cognitive functions. Its structural similarity to other psychoactive substances suggests potential applications in treating mood disorders or anxiety-related conditions.

Case Studies and Research Findings

-

Neuropharmacological Studies:

- A study conducted on related oxazepan derivatives demonstrated that modifications in the oxazepan ring can significantly alter receptor binding affinities, impacting their efficacy as anxiolytics or antidepressants .

- In vitro assays revealed that similar compounds can enhance serotonin receptor activity, suggesting a possible role in mood regulation .

- Toxicological Assessments:

- Comparative Analysis:

Safety and Regulatory Information

The safety profile of this compound indicates several hazard statements including H302 (Harmful if swallowed) and H318 (Causes serious eye damage). Proper handling precautions are essential to mitigate risks associated with exposure .

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 172.27 g/mol |

| Purity | >95% |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Biological Activity Overview

| Study Type | Findings |

|---|---|

| Neuropharmacological | Modulates neurotransmitter systems |

| Toxicological | Dose-dependent toxicity observed |

| Comparative Analysis | Lower toxicity than diazepam |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-1-(1,4-oxazepan-4-yl)propan-2-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving alkylation of 1,4-oxazepane with 2-methylpropan-2-amine precursors. Key steps include nucleophilic substitution under anhydrous conditions (e.g., using alkyl halides and bases like KCO) and purification via column chromatography with gradients of ethyl acetate/hexane. Automated reaction monitoring (e.g., inline FTIR or HPLC) is critical for optimizing yield and purity .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Employ a combination of H/C NMR to confirm stereochemistry (notably the oxazepane ring and methyl groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC with UV/vis detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity. Relative retention time (RRT) comparisons, as seen in pharmacopeial standards (e.g., RRT 0.4–2.64 for related amines), can aid in impurity profiling .

Q. What biological assays are suitable for evaluating its activity, and what mechanisms are plausible?

- Methodological Answer : Prioritize receptor-binding assays (e.g., GPCR or enzyme inhibition studies) due to the compound’s amine and oxazepane moieties, which may interact with neurological or cardiovascular targets. Use in vitro models (e.g., HEK293 cells transfected with target receptors) and dose-response curves to quantify IC values. Parallel molecular docking simulations can hypothesize binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer : Apply factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2 factorial design can identify interactions between parameters. Computational tools (e.g., density functional theory (DFT) for transition-state analysis) can predict energetically favorable pathways, reducing trial-and-error experimentation .

Q. What computational strategies are effective for predicting the compound’s reactivity and stability?

- Methodological Answer : Use quantum chemical calculations (e.g., Gaussian or ORCA software) to model the compound’s conformational flexibility and acid/base behavior. Solvation free energy calculations (COSMO-RS) can predict solubility in biological buffers. Machine learning platforms (e.g., ICReDD’s reaction path search) enable rapid screening of derivatization pathways .

Q. How can enantiomeric separation be achieved given the compound’s stereochemical complexity?

- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) resolve enantiomers using isocratic elution with hexane/isopropanol. Alternatively, enzymatic resolution (e.g., lipase-mediated kinetic resolution) or diastereomeric salt formation with tartaric acid derivatives can isolate specific stereoisomers .

Q. What strategies address contradictory bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents), stereochemical variations, or assay-specific conditions (e.g., pH or co-solvents). Validate purity via orthogonal methods (HPLC-MS, elemental analysis) and replicate assays under standardized conditions. Compare results with structurally related analogs (e.g., adamantyl-substituted amines) to isolate structure-activity relationships .

Q. How can the oxazepane ring’s conformational flexibility influence target binding?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze ring puckering and hydrogen-bonding dynamics. Overlay docking poses with X-ray crystallography data of target proteins (e.g., serotonin receptors) to identify critical interactions. Synthesize constrained analogs (e.g., spirocyclic derivatives) to test flexibility-activity hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.